(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the bromophenyl and propan-2-ylbenzylidene groups through various coupling reactions. Common reagents used in these steps include brominating agents, aldehydes, and ketones under controlled conditions such as reflux or inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a halogenated aromatic ring.
Cresol: Shares a benzene ring with substituents.
Uniqueness
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one: is unique due to its benzofuran core and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in simpler analogs.
This compound , highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds.
Properties
Molecular Formula |
C26H21BrO4 |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H21BrO4/c1-16(2)18-5-3-17(4-6-18)13-25-26(29)22-12-11-21(14-24(22)31-25)30-15-23(28)19-7-9-20(27)10-8-19/h3-14,16H,15H2,1-2H3/b25-13- |
InChI Key |
ONIJMELYYICFPL-MXAYSNPKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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